molecular formula C10H5N3O2 B2667127 8-Nitroquinoline-5-carbonitrile CAS No. 1394085-55-2

8-Nitroquinoline-5-carbonitrile

Cat. No.: B2667127
CAS No.: 1394085-55-2
M. Wt: 199.169
InChI Key: QDDPOULHTXIYEV-UHFFFAOYSA-N
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Description

8-Nitroquinoline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, characterized by the presence of a nitro group at the 8th position and a cyano group at the 5th position. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-5-carbonitrile typically involves the nitration of quinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 8-nitroquinoline with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, acetonitrile.

Major Products Formed:

Scientific Research Applications

8-Nitroquinoline-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-5-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 8-Nitroquinoline-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in biomedical research .

Properties

IUPAC Name

8-nitroquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDPOULHTXIYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zn(CN)2 (739 mg, 6.3 mmol), DIPEA (0.41 ml, 2.37 mmol), X-phos (225 mg, 0.47 mmol) and Pd2 (dba)2 (90 mg, 0.16 mmol) were added to a degassed (with argon) solution of 5-bromo-8-nitroquinoline 470 (400 mg, 1.58 mmol) in DMF (4 ml) and the mixture was heated at 100° C. in microwave for 20 min. After cooling, the mixture was poured into water and the aqueous phase was extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (96:4) as the eluent to give the title compound (230 mg, 63%).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
225 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd2 (dba)2
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Zn(CN)2
Quantity
739 mg
Type
catalyst
Reaction Step Three
Yield
63%

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